(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine
Description
The compound (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is a Schiff base derivative featuring a morpholine ring and a nitro group on the phenyl ring. The (E)-configuration denotes the trans arrangement around the imine bond (C=N), which influences its stereoelectronic properties.
Properties
IUPAC Name |
(NE)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVRRKYKPCBYHM-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine typically involves the condensation of 4-(morpholin-4-yl)-3-nitrobenzaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The hydroxylamine moiety can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Substitution: Various nucleophiles, suitable solvents (e.g., dimethylformamide), and sometimes a base to facilitate the reaction.
Major Products
Reduction: 4-(morpholin-4-yl)-3-aminophenylmethylidenehydroxylamine.
Oxidation: (E)-N-{[4-(morpholin-4-yl)-3-nitrosophenyl]methylidene}hydroxylamine.
Substitution: Products depend on the nucleophile used, such as 4-(morpholin-4-yl)-3-substituted phenylmethylidenehydroxylamine.
Scientific Research Applications
Chemistry
In the realm of chemistry, (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, facilitating the development of new materials and catalysts.
Biology and Medicine
The compound exhibits significant potential as a pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. Its applications include:
- Antioxidant Activity: Studies have shown that the compound can reduce oxidative stress markers in cellular models, suggesting protective effects against cardiovascular diseases.
- Neuroprotection: In vitro studies indicate that it may reduce neuronal cell death induced by oxidative stress, highlighting potential applications in neurodegenerative disorders.
- Anti-Cancer Properties: Preliminary data suggest that this compound can inhibit proliferation in certain cancer cell lines, indicating its potential as an anti-cancer agent .
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it suitable for applications in coatings, adhesives, and polymers.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
| Case Study | Objective | Findings |
|---|---|---|
| Cardiovascular Disease | Evaluate effects on cardiovascular health | Reduced oxidative stress markers in endothelial cells. |
| Neuroprotection | Assess neuroprotective effects | Decreased neuronal cell death induced by oxidative stress. |
| Cancer Research | Investigate anti-cancer properties | Inhibition of proliferation in certain cancer cell lines. |
Mechanism of Action
The mechanism of action of (E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Key Compounds for Comparison :
Target Compound :
- Substituents: Morpholin-4-yl (electron-donating via N-atom), nitro (electron-withdrawing).
- Molecular Formula: C₁₂H₁₃N₃O₄.
- Key Features: The morpholine ring enhances solubility due to its polar nature, while the nitro group stabilizes the imine bond via conjugation .
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde Oxime (): Substituents: Methylphenylsulfanyl (moderately electron-donating), nitro. Molecular Formula: C₁₄H₁₂N₂O₃S.
(S,E)-N-(4-(4-(3-Fluorobenzyloxy)-3-Chlorophenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(Morpholin-4-yl)but-2-enamide (): Substituents: Morpholin-4-yl (side chain), fluorobenzyloxy, chlorine. Molecular Formula: C₃₁H₂₅ClFN₅O₄. Key Features: The morpholine here improves bioavailability in a complex quinoline-based structure, suggesting its role in enhancing drug-like properties .
Comparison Table :
Crystallographic and Computational Insights
- Software Tools : Programs like SHELX and WinGX () are critical for determining crystal structures of such compounds. For example, ring puckering parameters () could analyze conformational flexibility in the morpholine or phenyl rings .
Biological Activity
(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16N4O3
- Molecular Weight : 272.29 g/mol
- CAS Number : [To be determined]
The biological activity of this compound primarily involves its interaction with specific biological targets, which include:
- Nitric Oxide Synthase Inhibition : The compound has been shown to inhibit nitric oxide synthase, leading to decreased production of nitric oxide (NO), which plays a crucial role in various physiological processes and pathologies.
- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Cardiovascular Disease
- Objective : To evaluate the effect of the compound on cardiovascular health.
- Findings : In vitro studies demonstrated that the compound reduced oxidative stress markers in endothelial cells, suggesting a protective effect against cardiovascular diseases.
-
Case Study 2: Neuroprotection
- Objective : To assess neuroprotective effects in models of neurodegeneration.
- Findings : The compound showed promise in reducing neuronal cell death induced by oxidative stress, indicating potential applications in neurodegenerative disorders.
-
Case Study 3: Cancer Research
- Objective : Investigating anti-cancer properties.
- Findings : Preliminary data indicated that this compound inhibited proliferation in certain cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
